molecular formula C10H11F2N B13666829 1-(2,4-Difluorobenzyl)azetidine

1-(2,4-Difluorobenzyl)azetidine

Cat. No.: B13666829
M. Wt: 183.20 g/mol
InChI Key: BEWNKLIBHXYKCR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle with a benzyl group substituted at the nitrogen atom. The presence of fluorine atoms on the benzyl ring enhances its chemical stability and reactivity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorobenzyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-difluorobenzylamine with a suitable electrophile can lead to the formation of the azetidine ring . Another method involves the use of aziridines as intermediates, which can be converted to azetidines through ring-expansion reactions .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzyl ring .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Difluorobenzyl)azetidine is unique due to the combination of the azetidine ring and the 2,4-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11F2N/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

BEWNKLIBHXYKCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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